molecular formula C8H6BrNOS B1528976 (2-Bromobenzo[d]thiazol-6-yl)methanol CAS No. 214337-28-7

(2-Bromobenzo[d]thiazol-6-yl)methanol

Cat. No. B1528976
Key on ui cas rn: 214337-28-7
M. Wt: 244.11 g/mol
InChI Key: FMONXQUGLOZBOG-UHFFFAOYSA-N
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Patent
US08952058B2

Procedure details

To a solution of ethyl 2-bromobenzo[d]thiazole-6-carboxylate (5.0 g, 17.5 mmol) from Step 1 of this Example in anhydrous CH2Cl2 was added DIBAL-H (1.0 M in CH2Cl2, 36.7 mL, 36.7 mmol) slowly at −78° C. The solution was stirred at −78° C. for 2 h. The resulting mixture was quenched with 10 mL of saturated aq sodium potassium tartrate at −78° C. After slowly warming to 0° C., the mixture was further treated with 50 mL of saturated aq sodium potassium tartrate and stirred at rt for 2 h. The aqueous layer was separated and extracted with CH2Cl2 (3×100 mL). The combined organic layers were washed with brine, dried over MgSO4, and concentrated under reduced pressure. The crude product was purified on a silica gel column using a mixture of EtOAc-hexanes (2:3, v/v) as eluent to give (2-bromobenzo[d]thiazol-6-yl)methanol as a white solid (3.4 g, 80%). 1H NMR (300 MHz, CDCl3) δ 7.96 (d, J=8.3 Hz, 1H), 7.85 (s, 1H), 7.45 (dd, J=1.4, 8.4 Hz, 1H), 4.83 (s, 2H), 1.86 (br s, 1H). LCMS (ESI) m/z 244, 246 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
36.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:3][C:4]2[CH:10]=[C:9]([C:11](OCC)=[O:12])[CH:8]=[CH:7][C:5]=2[N:6]=1.CC(C[AlH]CC(C)C)C>C(Cl)Cl>[Br:1][C:2]1[S:3][C:4]2[CH:10]=[C:9]([CH2:11][OH:12])[CH:8]=[CH:7][C:5]=2[N:6]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1SC2=C(N1)C=CC(=C2)C(=O)OCC
Step Two
Name
Quantity
36.7 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at −78° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
slowly at −78° C
CUSTOM
Type
CUSTOM
Details
The resulting mixture was quenched with 10 mL of saturated aq sodium potassium tartrate at −78° C
TEMPERATURE
Type
TEMPERATURE
Details
After slowly warming to 0° C.
ADDITION
Type
ADDITION
Details
the mixture was further treated with 50 mL of saturated aq sodium potassium tartrate
STIRRING
Type
STIRRING
Details
stirred at rt for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified on a silica gel column
ADDITION
Type
ADDITION
Details
a mixture of EtOAc-hexanes (2:3

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1SC2=C(N1)C=CC(=C2)CO
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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